IACS-8803 diammonium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H29FN12O9P2S2 |

|---|---|

Molecular Weight |

726.6 g/mol |

IUPAC Name |

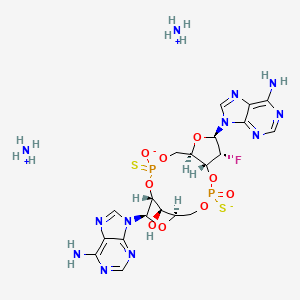

diazanium;(1R,6R,8R,9R,10R,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9-fluoro-3-oxido-12-oxo-3-sulfanylidene-12-sulfido-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol |

InChI |

InChI=1S/C20H23FN10O9P2S2.2H3N/c21-9-13-8(38-19(9)30-5-28-10-15(22)24-3-26-17(10)30)2-36-42(34,44)40-14-12(32)7(1-35-41(33,43)39-13)37-20(14)31-6-29-11-16(23)25-4-27-18(11)31;;/h3-9,12-14,19-20,32H,1-2H2,(H,33,43)(H,34,44)(H2,22,24,26)(H2,23,25,27);2*1H3/t7-,8-,9-,12-,13-,14-,19-,20-,41?,42?;;/m1../s1 |

InChI Key |

RSRKBQPIHRYUNK-UGVGDZPHSA-N |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)F)OP(=O)(O1)[S-])[O-])O.[NH4+].[NH4+] |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)F)OP(=O)(O1)[S-])[O-])O.[NH4+].[NH4+] |

Origin of Product |

United States |

Foundational & Exploratory

IACS-8803 Diammonium: A Potent STING Agonist for Innate Immune Activation in Oncology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

IACS-8803 diammonium is a synthetic, second-generation cyclic dinucleotide (CDN) that acts as a potent agonist of the Stimulator of Interferon Genes (STING) pathway. This pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust anti-pathogen and anti-tumor response. IACS-8803 has demonstrated significant preclinical efficacy in a variety of tumor models, including those resistant to immune checkpoint blockade. Its mechanism of action involves the direct activation of STING, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This, in turn, promotes the recruitment and activation of various immune cells, including dendritic cells (DCs), T cells, and natural killer (NK) cells, ultimately leading to a powerful and systemic anti-tumor immune response. This technical guide provides a comprehensive overview of the role of IACS-8803 in innate immunity, including its mechanism of action, preclinical data, and relevant experimental methodologies.

Introduction to the cGAS-STING Pathway and IACS-8803

The cyclic GMP-AMP synthase (cGAS)-STING pathway is a key innate immune sensing pathway that detects the presence of cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infections and cellular damage, including cancer.[1] Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (2'3'-cGAMP), which in turn binds to and activates the STING protein located on the endoplasmic reticulum.[1]

STING activation initiates a signaling cascade that leads to the phosphorylation and activation of transcription factors, primarily Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor kappa-B (NF-κB).[1] Activated IRF3 and NF-κB translocate to the nucleus and induce the expression of a wide range of genes, including those encoding type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines and chemokines.[1] These secreted factors are crucial for orchestrating a robust innate and adaptive immune response.

IACS-8803 is a rationally designed, highly potent 2',3'-thiophosphate CDN analog.[1] The introduction of sulfur atoms into the phosphodiester bonds enhances its resistance to degradation by phosphodiesterases, leading to sustained STING activation and a more robust anti-tumor response compared to earlier generation STING agonists.[1][2]

Mechanism of Action of IACS-8803

As a STING agonist, IACS-8803 directly binds to and activates the STING protein, mimicking the action of the natural ligand 2'3'-cGAMP. This activation triggers the downstream signaling cascade, resulting in:

-

Induction of Type I Interferons: The production of IFN-α and IFN-β is a hallmark of STING activation.[1] Type I IFNs have pleiotropic anti-tumor effects, including direct inhibition of tumor cell proliferation, promotion of dendritic cell maturation, and enhancement of cytotoxic T lymphocyte (CTL) and NK cell activity.

-

Activation of NF-κB Signaling: This leads to the production of a broad range of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines that attract immune cells to the tumor microenvironment.

-

Reprogramming of the Tumor Microenvironment (TME): IACS-8803 has been shown to reprogram the immunosuppressive TME into an immune-supportive one. This includes the repolarization of tumor-associated macrophages (TAMs) from an M2-like (pro-tumor) to an M1-like (anti-tumor) phenotype.

Below is a diagram illustrating the cGAS-STING signaling pathway and the role of IACS-8803.

References

IACS-8803 Diammonium Salt: A Deep Dive into a Potent STING Agonist for Cancer Immunotherapy

For Researchers, Scientists, and Drug Development Professionals

IACS-8803 diammonium salt is a synthetic, small-molecule agonist of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. Its potent antitumor activity, demonstrated in various preclinical models, has positioned it as a promising candidate for cancer immunotherapy. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and preclinical findings related to IACS-8803 and its diammonium salt form.

Chemical Structure and Physicochemical Properties

IACS-8803 is a cyclic dinucleotide (CDN) analog. The introduction of two sulfur atoms in the phosphodiester backbone as thiophosphates enhances its resistance to degradation by phosphodiesterases, thereby increasing its stability and in vivo efficacy.[1] The diammonium salt form is one of the stable salt forms of the compound.[2]

Table 1: Physicochemical Properties of IACS-8803 and its Salts

| Property | IACS-8803 | This compound Salt | IACS-8803 Disodium Salt |

| Molecular Formula | C₂₀H₂₃FN₁₀O₉P₂S₂[2][3] | C₂₀H₂₉FN₁₂O₉P₂S₂[4][5][6] | C₂₀H₂₁FN₁₀Na₂O₉P₂S₂[7] |

| Molecular Weight | 692.53 g/mol [2][3] | 726.60 g/mol [4][5][6] | 736.50 g/mol [7] |

| CAS Number | 2095690-70-1[2][3] | Not explicitly found | 2243079-36-7[7] |

| Appearance | Solid, White to yellow[2] | Solid[6] | Solid, White to off-white[7] |

| Solubility | H₂O: 15 mg/mL (21.66 mM) with ultrasound[2] | Data not available | H₂O: 56.67 mg/mL (76.95 mM) with ultrasound; DMSO: ≥ 100 mg/mL (135.78 mM)[7] |

| Storage | -20°C, sealed, away from moisture[2] | Data not available | -20°C, under nitrogen, away from moisture[7] |

Mechanism of Action: Activating the STING Pathway

IACS-8803 functions as a direct agonist of the STING protein, which is predominantly located on the endoplasmic reticulum.[1] Binding of IACS-8803 to STING initiates a signaling cascade that leads to the activation of transcription factors, primarily IRF3 and NF-κB.[1] This, in turn, stimulates the production of type I interferons (IFN-β) and other pro-inflammatory cytokines.[1] The activation of the STING pathway is a crucial step in the innate immune system's ability to detect and respond to tumor cells.[1]

References

Preclinical Evidence for IACS-8803 Antitumor Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evidence supporting the antitumor activity of IACS-8803, a potent agonist of the Stimulator of Interferator Genes (STING) pathway. The document summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Core Mechanism of Action: STING Pathway Activation

IACS-8803 is a synthetic cyclic dinucleotide (CDN) analog, specifically a 2',3'-thiophosphate CDN, designed for enhanced stability and affinity for the STING protein. Activation of the STING pathway is a critical component of the innate immune response to cytosolic DNA, which can be an indicator of cellular damage or infection. In the context of cancer, STING activation can initiate a powerful antitumor immune response.

Upon binding to STING, which is located on the endoplasmic reticulum, IACS-8803 induces a conformational change in the STING protein. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, such as interferon-beta (IFN-β). Simultaneously, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines. This cascade of events ultimately leads to the recruitment and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), which can recognize and eliminate tumor cells.

Quantitative In Vitro and In Vivo Antitumor Activity

IACS-8803 has demonstrated potent antitumor activity in both in vitro and in vivo preclinical models. The following tables summarize the key quantitative findings.

Table 1: In Vitro STING Pathway Activation

| Cell Line | Assay Type | Readout | IACS-8803 EC50 |

| Human THP-1 Reporter Cells | Luciferase Reporter Assay | IRF-dependent luciferase expression | 0.28 µg/mL |

| Mouse 293 Reporter Cells | Luciferase Reporter Assay | STING-dependent luciferase expression | 0.1 µg/mL |

Table 2: In Vivo Antitumor Efficacy of IACS-8803 in Syngeneic Mouse Models

| Cancer Model | Mouse Strain | Tumor Cell Line | Treatment | Key Findings |

| Melanoma | C57BL/6 | B16-OVA | 10 µg IACS-8803, intratumoral, days 6, 9, 12 | Superior regression of both injected and contralateral (uninjected) tumors compared to benchmark STING agonists.[1] |

| Glioblastoma (Immunogenic) | C57BL/6J | GL261 | 5 µg IACS-8803, intracranial | Significantly improved survival rates.[2] |

| Glioblastoma (Poorly Immunogenic, Checkpoint Blockade Resistant) | C57BL/6J | QPP4 | 5 µg IACS-8803, intracranial | 56% of animals tumor-free.[2] |

| Glioblastoma (Poorly Immunogenic, Checkpoint Blockade Resistant) | C57BL/6J | QPP8 | 5 µg IACS-8803, intracranial, days 60, 67 | 100% of mice cured.[3][4][5][6] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

In Vitro STING Activation Assay

This protocol describes a representative method for assessing the in vitro potency of IACS-8803 using a THP-1 reporter cell line.

Materials:

-

THP-1 Lucia™ ISG reporter cell line (InvivoGen)

-

RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin, and Zeocin™

-

IACS-8803

-

96-well white, clear-bottom tissue culture plates

-

Luciferase assay reagent (e.g., QUANTI-Luc™, InvivoGen)

-

Luminometer

Procedure:

-

Cell Culture: Maintain THP-1 Lucia™ ISG cells in supplemented RPMI 1640 medium.

-

Cell Seeding: Seed cells at a density of 50,000 cells/well in a 96-well plate.

-

Compound Preparation: Prepare a serial dilution of IACS-8803 in culture medium.

-

Treatment: Add the diluted IACS-8803 to the appropriate wells. Include a vehicle control (e.g., DMSO or PBS).

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.

-

Luciferase Assay: Following the manufacturer's instructions for the luciferase assay system, add the luciferase substrate to each well.

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Data Analysis: Plot the luminescence signal against the concentration of IACS-8803 and determine the EC50 value using a suitable non-linear regression model.

In Vivo B16 Melanoma Efficacy Study

This protocol outlines the methodology for a bilateral B16-OVA melanoma model to evaluate the in vivo efficacy and systemic immune response to IACS-8803.

Materials:

-

B16-OVA melanoma cell line

-

Female C57BL/6 mice, 6-8 weeks old

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

IACS-8803, formulated in PBS

-

Syringes and needles for injection

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Culture B16-OVA cells and harvest them during the exponential growth phase. Resuspend the cells in sterile PBS at a concentration of 1x10⁶ cells/mL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1x10⁵ cells) into the right and left flanks of each mouse.

-

Treatment: On days 6, 9, and 12 post-implantation, intratumorally inject 10 µg of IACS-8803 in a volume of 50 µL of PBS into the tumor on one flank. The contralateral tumor remains untreated.

-

Monitoring: Measure the tumor volume on both flanks every 2-3 days using calipers. Monitor the body weight and overall health of the animals.

-

Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study. Collect tumors and spleens for further analysis (e.g., flow cytometry).

In Vivo Orthotopic Glioblastoma Efficacy Study

This protocol provides a representative method for establishing an orthotopic glioblastoma model and assessing the efficacy of IACS-8803.

Materials:

-

QPP8 glioblastoma cell line

-

Female C57BL/6J mice

-

Stereotactic apparatus

-

Hamilton syringe

-

Anesthetics

-

IACS-8803, formulated in PBS

Procedure:

-

Cell Preparation: Culture QPP8 cells and prepare a single-cell suspension in sterile PBS.

-

Stereotactic Implantation: Anesthetize the mouse and secure it in a stereotactic frame. Create a burr hole in the skull at the desired coordinates for the striatum. Slowly inject the QPP8 cells into the brain parenchyma.

-

Treatment: On days 60 and 67 post-implantation, administer 5 µg of IACS-8803 intracranially at the tumor site using the stereotactic apparatus.

-

Monitoring: Monitor the mice daily for signs of neurological deficits and record survival data.

-

Immunophenotyping: For mechanistic studies, euthanize a cohort of mice at a specified time point after treatment. Isolate brains and cervical lymph nodes and prepare single-cell suspensions for flow cytometric analysis of immune cell populations.

Conclusion

The preclinical data for IACS-8803 provide strong evidence of its potent antitumor activity across multiple cancer models. As a STING agonist, IACS-8803 effectively activates the innate immune system, leading to a robust and systemic antitumor response. The in vivo studies in both melanoma and glioblastoma models, including those resistant to immune checkpoint blockade, highlight the therapeutic potential of this agent. The detailed protocols provided in this guide offer a framework for the further investigation and development of IACS-8803 as a promising cancer immunotherapy.

References

- 1. researchgate.net [researchgate.net]

- 2. STING agonist exerts robust preclinical antitumor activity in glioma models | BioWorld [bioworld.com]

- 3. STING agonist 8803 reprograms the immune microenvironment and increases survival in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] STING agonist 8803 reprograms the immune microenvironment and increases survival in preclinical models of glioblastoma | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. STING agonist 8803 reprograms the immune microenvironment and increases survival in preclinical models of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

IACS-8803: A Deep Dive into its Immunomodulatory Landscape

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the immunomodulatory effects of IACS-8803, a potent agonist of the Stimulator of Interferatoron Genes (STING) pathway. By delving into its mechanism of action, preclinical efficacy, and impact on the tumor microenvironment, this document serves as a critical resource for professionals engaged in oncology and immunology research and development.

Core Mechanism of Action: STING Pathway Activation

IACS-8803 is a synthetic cyclic dinucleotide (CDN) analog designed for enhanced potency and stability.[1][2] Its primary mechanism involves the direct binding to and activation of the STING protein, a key signaling molecule in the innate immune system.[2] This interaction triggers a downstream signaling cascade, culminating in the production of Type I interferons (IFNs) and other pro-inflammatory cytokines.[2]

The 2',3'-phosphodiester linkage in IACS-8803 offers an improved affinity for STING compared to the canonical 3',3'-form, and the inclusion of sulfur atoms in the thiophosphate bonds enhances its resistance to degradation by phosphodiesterases.[2][3] This structural modification leads to more robust and sustained STING pathway activation in vitro and in vivo.[2][3]

Activation of STING by IACS-8803 leads to the robust engagement of the interferon regulatory factor 3 (IRF3) and nuclear factor kappa-B (NF-κB) pathways.[2] This, in turn, stimulates the production of interferon-beta (IFN-β) and other pro-inflammatory cytokines, which are crucial for priming cytotoxic T-cell responses against tumor antigens.[2][3][4]

Quantitative Analysis of Immunomodulatory Effects

Preclinical studies in various cancer models have demonstrated the significant immunomodulatory properties of IACS-8803. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vivo Efficacy of IACS-8803 in Glioblastoma Models

| Preclinical Model | Treatment | Outcome | Result | Citation |

| QPP8 (Immune checkpoint blockade-resistant glioblastoma) | 5 µg IACS-8803 (intratumoral) | Median Survival | 100% of mice cured | [1][5] |

| QPP4 and QPP8 (Poorly immunogenic glioblastoma) | 5 µg IACS-8803 (intratumoral) | Tumor-Free Animals | 56% to 100% | [6] |

| GL261 (Immunogenic glioblastoma) | 5 µg IACS-8803 (intracranial) | Survival Rate | Significantly improved | [6] |

| U87 (Epigenetically silenced glioblastoma in humanized mice) | IACS-8803 | Animal Survival | Significantly extended | [6] |

Table 2: Cellular and Molecular Changes in the Tumor Microenvironment

| Preclinical Model | Treatment | Immune Cell/Marker | Change | Citation |

| QPP8 Glioblastoma | 5 µg IACS-8803 | CD8+ T cells | Increased infiltration | [5][7] |

| QPP8 Glioblastoma | 5 µg IACS-8803 | PD-1 and LAG-3 on CD8+ T cells | Decreased expression | [5][7] |

| QPP8 Glioblastoma | 5 µg IACS-8803 | Granzyme B in CD8+ T cells | Increased expression | [5][7] |

| QPP8 Glioblastoma | 5 µg IACS-8803 | NK cells | Increased infiltration and frequency | [5][7] |

| QPP8 Glioblastoma | 5 µg IACS-8803 | Granzyme B in NK cells | Increased expression | [5][7] |

| Glioblastoma models | IACS-8803 | Microglia (CD80/CD86) | Increased expression | [1][6] |

| Glioblastoma models | IACS-8803 | Microglia (iNOS) | Increased expression | [1] |

| Glioblastoma models | IACS-8803 | Microglia (CD206 and arginase) | Decreased expression | [1][6] |

| Glioblastoma models | IACS-8803 | Myeloid cells | Increased tumor trafficking and activation | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the preclinical evaluation of IACS-8803.

In Vivo Murine Glioblastoma Models

-

Cell Lines: QPP8, QPP4, and GL261 murine glioblastoma cell lines were utilized. For studies in humanized mice, the U87 human glioblastoma cell line was used.

-

Animal Models: C57BL/6J mice were used for the syngeneic models. For some studies, RAG1 knockout mice (lacking mature T and B cells) were used to assess the role of adaptive immunity.

-

Tumor Implantation: A predetermined number of tumor cells (e.g., QPP8 cells) were orthotopically implanted into the brains of the mice.

-

Treatment Administration: IACS-8803 (e.g., 5 µg) or a vehicle control (e.g., PBS) was administered intratumorally on specified days post-implantation (e.g., days 60 and 67).

-

Survival Analysis: Mice were monitored for survival, and the data was analyzed to determine the median survival and the percentage of tumor-free survivors.

-

Combination Therapy: In some cohorts, IACS-8803 was administered in combination with other immunomodulatory agents, such as anti-PD-1 antibodies.[7]

Ex Vivo Flow Cytometry Analysis

-

Tumor and Lymph Node Isolation: At a specified time point after the final treatment (e.g., 48 hours), tumors and cervical lymph nodes were isolated from the treated and control mice.

-

Immune Cell Extraction: Immune cells were collected from the tumor tissue using a Percoll gradient.

-

Antibody Staining: The isolated immune cells were stained with a panel of fluorescently labeled antibodies specific for various cell surface and intracellular markers to identify different immune cell populations (e.g., CD8+ T cells, NK cells, microglia) and their activation/exhaustion status (e.g., PD-1, LAG-3, Granzyme B, CD80/CD86, CD206).

-

Data Acquisition and Analysis: Stained cells were analyzed using a flow cytometer to quantify the different immune cell populations and their expression of key markers.

Synergistic Potential and Future Directions

The potent immunomodulatory effects of IACS-8803 position it as a promising candidate for combination therapies.[1] Preclinical data suggests that combining IACS-8803 with immune checkpoint inhibitors, such as anti-PD-1 antibodies, can enhance survival in glioma models.[7] This synergy is likely due to the ability of IACS-8803 to remodel the tumor microenvironment, making it more susceptible to checkpoint blockade.

Ongoing and future research will likely focus on:

-

Optimizing dosing and scheduling in various tumor types.

-

Exploring novel combination strategies with other immunotherapies and targeted agents.

-

Translating the promising preclinical findings into clinical trials for patients with glioblastoma and other malignancies.[7]

The robust preclinical data strongly supports the continued development of IACS-8803 as a novel cancer immunotherapy. Its ability to activate the STING pathway and reprogram the tumor immune microenvironment holds significant promise for improving patient outcomes.

References

- 1. researchgate.net [researchgate.net]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. STING agonist exerts robust preclinical antitumor activity in glioma models | BioWorld [bioworld.com]

- 7. STING agonist 8803 reprograms the immune microenvironment and increases survival in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

IACS-8803 Diammonium: A Technical Guide to STING Target Binding and Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

IACS-8803 is a potent synthetic cyclic dinucleotide (CDN) agonist of the Stimulator of Interferon Genes (STING) pathway. As a key mediator of innate immunity, STING activation triggers the production of type I interferons and other pro-inflammatory cytokines, leading to a robust anti-tumor immune response. IACS-8803, available as a stable diammonium salt, has demonstrated superior preclinical anti-tumor efficacy compared to benchmark STING agonists. This technical guide provides an in-depth overview of the target binding, affinity, and cellular activity of IACS-8803, along with detailed experimental protocols for its characterization.

Core Target Binding and Affinity

IACS-8803 directly binds to and activates the STING protein. Its chemical structure, featuring a 2',3'-phosphodiester linkage and bis-thiophosphate modifications, confers improved affinity for STING and enhanced resistance to phosphodiesterase-mediated degradation compared to canonical 3',3'-linked CDNs.[1][2] This results in a more sustained and potent activation of the STING signaling cascade.[1]

While direct binding affinity values (Kd or Ki) for IACS-8803 with purified STING protein are not yet publicly available in the reviewed literature, its potent cellular activity serves as a strong indicator of high-affinity binding.

Cellular Activity

The functional consequence of IACS-8803 binding to STING is the activation of downstream signaling pathways, primarily the IRF3 and NF-κB pathways, leading to the transcription of type I interferons (e.g., IFN-β) and other inflammatory cytokines. The potency of IACS-8803 in a cellular context has been quantified using reporter cell lines.

Quantitative Cellular Activity Data

| Compound | Cell Line | Assay Readout | EC50 (µg/mL) | EC50 (µM) | Reference |

| IACS-8803 | Human THP-1 | IRF3 Activation | 0.28 | ~0.40 | [3] |

| IACS-8803 | Murine 293 | STING Activation | 0.1 | ~0.14 | [3] |

| ADU-S100 (Benchmark) | Human THP-1 Dual | IRF3 Activation | 3.03 | ~4.18 | [4] |

| ADU-S100 (Benchmark) | Human THP-1 Dual | NF-κB Activation | 4.85 | ~6.70 | [4] |

Note: The molecular weight of IACS-8803 (free acid) is 692.53 g/mol . The molecular weight of ADU-S100 is approximately 724.46 g/mol .

Signaling Pathway

Upon binding of IACS-8803, STING undergoes a conformational change and translocates from the endoplasmic reticulum to the Golgi apparatus. This initiates a signaling cascade that leads to the activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and induces the expression of type I interferons. Simultaneously, the NF-κB pathway is activated, leading to the production of pro-inflammatory cytokines.[5]

Caption: IACS-8803-mediated STING signaling pathway.

Experimental Protocols

IRF3/NF-κB Reporter Assay for Cellular Potency (EC50) Determination

This protocol describes the use of THP-1 Dual™ reporter cells to quantify the activation of the IRF3 and NF-κB pathways following treatment with IACS-8803. These cells stably express an inducible secreted luciferase reporter gene under the control of an IRF-inducible promoter and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Materials:

-

THP-1 Dual™ Cells (InvivoGen)

-

RPMI 1640 Medium, supplemented with 10% FBS, 1% Penicillin-Streptomycin

-

IACS-8803 diammonium

-

96-well cell culture plates

-

Luciferase detection reagent (e.g., QUANTI-Luc™, InvivoGen)

-

SEAP detection reagent (e.g., QUANTI-Blue™, InvivoGen)

-

Luminometer and Spectrophotometer

Protocol:

-

Cell Seeding: Seed THP-1 Dual™ cells at a density of 1 x 105 cells per well in a 96-well plate in 180 µL of culture medium.[2]

-

Compound Preparation: Prepare a serial dilution of IACS-8803 in culture medium.

-

Cell Treatment: Add 20 µL of the IACS-8803 dilutions to the respective wells. Include a vehicle control (medium only).

-

Incubation: Incubate the plate for 20-24 hours at 37°C in a 5% CO2 incubator.[2]

-

Reporter Gene Assay (IRF3):

-

Transfer 20 µL of cell supernatant to a white 96-well plate.

-

Add 50 µL of luciferase detection reagent.

-

Incubate for 1-5 minutes at room temperature.

-

Measure luminescence using a luminometer.

-

-

Reporter Gene Assay (NF-κB):

-

Transfer 20 µL of cell supernatant to a flat-bottom 96-well plate.

-

Add 180 µL of SEAP detection reagent.

-

Incubate for 1-3 hours at 37°C.

-

Measure absorbance at 620-655 nm using a spectrophotometer.

-

-

Data Analysis: Plot the reporter activity against the logarithm of the IACS-8803 concentration and fit a dose-response curve to determine the EC50 value.

Caption: Workflow for the IRF3/NF-κB reporter assay.

Direct Binding Assay (Conceptual Protocol using Surface Plasmon Resonance - SPR)

While specific SPR data for IACS-8803 is not publicly available, this conceptual protocol outlines a general method for assessing the direct binding of a small molecule agonist to purified STING protein.

Materials:

-

Recombinant purified human STING protein (cytoplasmic domain)

-

SPR instrument and sensor chips (e.g., CM5)

-

This compound

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

Protocol:

-

STING Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject the purified STING protein over the activated surface to allow for covalent immobilization via amine coupling.

-

Deactivate any remaining active esters with ethanolamine.

-

-

Binding Analysis:

-

Prepare a serial dilution of IACS-8803 in running buffer.

-

Inject the IACS-8803 dilutions over the immobilized STING surface, starting with the lowest concentration.

-

Include a buffer-only injection as a reference.

-

After each injection, allow for a dissociation phase where only running buffer flows over the surface.

-

-

Data Analysis:

-

Subtract the reference sensorgram from the active sensorgram to correct for bulk refractive index changes.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Caption: Conceptual workflow for an SPR-based binding assay.

Conclusion

IACS-8803 is a highly potent STING agonist with robust cellular activity, driving the activation of key immune signaling pathways. Its optimized chemical structure translates to superior performance in preclinical models. The provided data and protocols offer a framework for the continued investigation and characterization of IACS-8803 and other novel STING agonists in the field of immuno-oncology. Further studies to quantify the direct binding affinity of IACS-8803 to the STING protein will provide a more complete understanding of its molecular interactions.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. cancer-research-network.com [cancer-research-network.com]

An In-depth Technical Guide to the Cellular Uptake and Intracellular Localization of IACS-8803

For Researchers, Scientists, and Drug Development Professionals

Abstract

IACS-8803 is a potent synthetic cyclic dinucleotide (CDN) agonist of the Stimulator of Interferon Genes (STING) pathway, demonstrating robust anti-tumor efficacy in preclinical models.[1][2][3] Activation of the STING pathway is critical for the innate immune sensing of tumors and for priming an optimal cytotoxic T-cell response.[3][4] As STING is an endoplasmic reticulum (ER) resident protein, the cellular uptake and subsequent intracellular localization of IACS-8803 are pivotal to its therapeutic activity. This technical guide provides an in-depth overview of the presumed intracellular target of IACS-8803, and presents detailed experimental protocols to investigate its cellular uptake and subcellular distribution. While specific quantitative data for IACS-8803 is not publicly available, this guide offers a framework for such investigations, complete with hypothetical data representations and workflow visualizations.

Introduction: Mechanism of Action and Intracellular Target

IACS-8803 is a 2',3'-thiophosphate CDN analog designed for enhanced potency and metabolic stability.[4] Its mechanism of action is centered on the direct binding to and activation of STING (also known as TMEM173), a transmembrane protein primarily localized to the endoplasmic reticulum.[4] Upon binding of IACS-8803, STING undergoes a conformational change, leading to its trafficking from the ER to the Golgi apparatus. This initiates a signaling cascade that results in the phosphorylation and activation of TANK-binding kinase 1 (TBK1) and subsequently the interferon regulatory factor 3 (IRF3). Activated IRF3 dimerizes, translocates to the nucleus, and induces the transcription of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[4] This cytokine milieu is instrumental in recruiting and activating immune cells, such as dendritic cells and cytotoxic T lymphocytes, to the tumor microenvironment, leading to a potent anti-tumor immune response.[2][5]

Given that STING's ligand-binding domain is exposed to the cytosol, it is imperative that IACS-8803 traverses the plasma membrane to reach its intracellular target. The structural modifications of IACS-8803, such as the inclusion of thiophosphate linkages, are intended to improve its resistance to degradation and enhance its cellular permeability compared to natural CDNs.[4]

Quantitative Analysis of Cellular Uptake

To quantify the cellular uptake of IACS-8803, several methodologies can be employed. Below are hypothetical tables summarizing the kind of quantitative data that would be generated from such studies.

Table 1: Time-Dependent Cellular Uptake of [³H]-IACS-8803 in B16 Melanoma Cells

| Time (minutes) | Intracellular [³H]-IACS-8803 (pmol/10⁶ cells) |

| 5 | 1.2 ± 0.2 |

| 15 | 3.5 ± 0.4 |

| 30 | 6.8 ± 0.7 |

| 60 | 10.5 ± 1.1 |

| 120 | 12.1 ± 1.3 |

Table 2: Concentration-Dependent Cellular Uptake of [³H]-IACS-8803 in B16 Melanoma Cells (60-minute incubation)

| Extracellular Concentration (µM) | Intracellular [³H]-IACS-8803 (pmol/10⁶ cells) |

| 0.1 | 0.8 ± 0.1 |

| 0.5 | 4.2 ± 0.5 |

| 1.0 | 10.5 ± 1.1 |

| 5.0 | 45.3 ± 4.9 |

| 10.0 | 78.9 ± 8.2 |

Intracellular Localization of IACS-8803

Determining the subcellular distribution of IACS-8803 is crucial to confirm its engagement with the cytosolic STING protein. Subcellular fractionation followed by quantification is a standard method for this purpose.

Table 3: Subcellular Distribution of [³H]-IACS-8803 in B16 Melanoma Cells

| Cellular Fraction | [³H]-IACS-8803 Distribution (%) |

| Cytosolic | 75.6 ± 6.8 |

| Nuclear | 8.2 ± 1.5 |

| Mitochondrial | 5.4 ± 1.1 |

| Microsomal (ER/Golgi) | 9.5 ± 1.8 |

| Membrane/Insoluble | 1.3 ± 0.4 |

Detailed Experimental Protocols

The following are detailed protocols that could be adapted to study the cellular uptake and intracellular localization of IACS-8803.

Radiolabeling of IACS-8803

For quantitative uptake and distribution studies, IACS-8803 can be radiolabeled, for instance, with tritium (B154650) ([³H]). This typically involves custom synthesis by a specialized radiochemical company. The radiolabeled compound should be purified to >98% purity and its specific activity determined.

Cellular Uptake Assay using Radiolabeled IACS-8803

This protocol quantifies the amount of radiolabeled IACS-8803 that enters the cell over time and at different concentrations.

-

Cell Culture: Plate B16 melanoma cells in 24-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.

-

Treatment: Aspirate the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add 500 µL of culture medium containing the desired concentration of [³H]-IACS-8803. For time-course experiments, use a fixed concentration and vary the incubation time. For concentration-dependence, vary the concentration and use a fixed incubation time.

-

Termination of Uptake: To stop the uptake, rapidly aspirate the medium and wash the cells three times with ice-cold PBS.

-

Cell Lysis: Lyse the cells by adding 500 µL of 0.1 M NaOH with 1% SDS to each well and incubate for 30 minutes at room temperature.

-

Quantification: Transfer the cell lysate to a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Protein Normalization: In a parallel set of wells, determine the protein concentration of the cell lysate using a BCA protein assay to normalize the radioactivity counts to the amount of cellular protein.

Subcellular Fractionation

This protocol separates the major organelles to determine the intracellular localization of IACS-8803.

-

Cell Culture and Treatment: Culture B16 melanoma cells in 10 cm dishes to ~80-90% confluency. Treat the cells with [³H]-IACS-8803 for 60 minutes.

-

Cell Harvesting: Wash the cells three times with ice-cold PBS and scrape them into 1 mL of fractionation buffer (e.g., 250 mM sucrose, 20 mM HEPES-KOH pH 7.4, 10 mM KCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, and protease inhibitors).

-

Homogenization: Homogenize the cell suspension using a Dounce homogenizer with a tight-fitting pestle (20-30 strokes) on ice.

-

Nuclear Fractionation: Centrifuge the homogenate at 720 x g for 5 minutes at 4°C. The pellet contains the nuclei.

-

Mitochondrial Fractionation: Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 10 minutes at 4°C. The pellet contains the mitochondria.

-

Microsomal and Cytosolic Fractionation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C. The supernatant is the cytosolic fraction, and the pellet is the microsomal fraction (containing ER and Golgi).

-

Quantification: Resuspend each pellet in a suitable buffer. Measure the radioactivity in an aliquot of each fraction using a liquid scintillation counter.

-

Purity Analysis: Perform Western blotting on each fraction using antibodies against marker proteins (e.g., Histone H3 for nucleus, COX IV for mitochondria, Calnexin for ER, and GAPDH for cytosol) to assess the purity of the fractions.

Confocal Fluorescence Microscopy

This qualitative method visualizes the intracellular localization of a fluorescently labeled version of IACS-8803.

-

Synthesis of Fluorescent IACS-8803: Synthesize a fluorescent conjugate of IACS-8803, for example, by attaching a fluorophore like Alexa Fluor 488.

-

Cell Culture: Plate cells on glass-bottom dishes suitable for confocal microscopy.

-

Treatment: Treat the cells with the fluorescent IACS-8803 conjugate for various times.

-

Staining of Organelles: To co-localize IACS-8803, stain specific organelles using fluorescent dyes (e.g., ER-Tracker™ Red for the endoplasmic reticulum, Hoechst 33342 for the nucleus).

-

Imaging: Wash the cells with PBS and image them using a confocal microscope. Acquire images in the channels corresponding to the fluorescent IACS-8803 and the organelle stains.

-

Analysis: Merge the images to determine if the fluorescence of the IACS-8803 conjugate co-localizes with any specific organelle.

Visualizations

Signaling Pathway of IACS-8803

Caption: IACS-8803 activates the STING signaling pathway.

Experimental Workflow for Cellular Uptake and Localization

Caption: Workflow for studying IACS-8803 cellular uptake.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. STING agonist 8803 reprograms the immune microenvironment and increases survival in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: IACS-8803 Diammonium in Murine Models

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo use of IACS-8803 diammonium, a potent stimulator of interferon genes (STING) agonist, in murine models. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the anti-tumor efficacy and immunomodulatory effects of this compound.

Introduction

IACS-8803 is a synthetic cyclic dinucleotide (CDN) that acts as a potent agonist of the STING pathway.[1][2] Activation of STING by IACS-8803 triggers a signaling cascade that leads to the production of type I interferons (IFN-β) and other pro-inflammatory cytokines.[1][2] This, in turn, stimulates an innate immune response and promotes the priming of cytotoxic T-cells against tumor antigens, making it a promising agent for cancer immunotherapy.[2][3] Preclinical studies in various murine models have demonstrated robust systemic anti-tumor efficacy.[2][4][5]

Data Presentation: In Vivo Dosage and Efficacy

The following tables summarize the quantitative data from key preclinical studies of IACS-8803 in various murine cancer models.

Table 1: IACS-8803 Dosage and Administration in Murine Melanoma Models

| Murine Model | Dosage per Injection | Administration Route | Dosing Schedule | Key Outcomes |

| B16 Melanoma | 10 µg | Intratumoral | Days 6, 9, and 12 post-tumor implantation | Superior systemic anti-tumor response compared to benchmark compounds; regression of untreated contralateral tumors.[2][4][6] |

Table 2: IACS-8803 Dosage and Administration in Murine Glioblastoma Models

| Murine Model | Dosage per Injection | Administration Route | Key Outcomes |

| GL261 (immunogenic) | 5 µg | Intracranial | Significantly improved survival rates.[7][8] |

| QPP4 and QPP8 (poorly immunogenic, resistant to immune checkpoint blockade) | 5 µg | Intracranial | 56% to 100% of animals tumor-free; increased CD8+ T and NK cell counts; reprogramming of microglia.[7] |

| U87 (epigenetically silenced) | Not specified | Not specified | Significantly extended animal survival.[7] |

Experimental Protocols

Protocol 1: Evaluation of IACS-8803 in a Syngeneic B16 Melanoma Model

Objective: To assess the anti-tumor efficacy of intratumorally administered IACS-8803.

Materials:

-

C57BL/6 mice

-

B16-OVA melanoma cells

-

This compound salt

-

Sterile PBS (phosphate-buffered saline)

-

Insulin syringes (or similar) for injection

-

Calipers for tumor measurement

Procedure:

-

Cell Culture: Culture B16-OVA melanoma cells in appropriate media until they reach the desired confluence for injection.

-

Tumor Implantation:

-

Harvest and wash the B16-OVA cells with sterile PBS.

-

Resuspend the cells in sterile PBS at a concentration of 1 x 10^6 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (1 x 10^5 cells) into both flanks of each C57BL/6 mouse.[2]

-

-

Preparation of IACS-8803 Solution:

-

Aseptically prepare a stock solution of this compound salt in sterile water.

-

On the day of injection, dilute the stock solution with sterile PBS to a final concentration of 1 mg/mL (1 µg/µL).

-

-

Drug Administration:

-

On days 6, 9, and 12 post-tumor implantation, administer 10 µL of the IACS-8803 solution (10 µg) via intratumoral injection into the tumor on one flank only.[2] The contralateral tumor remains untreated to assess systemic effects.

-

-

Tumor Measurement and Monitoring:

-

Measure tumor volume every 2-3 days using calipers.

-

Monitor mice for overall health and body weight changes.

-

Euthanize mice when tumors reach a predetermined size as per institutional guidelines.

-

-

Data Analysis:

-

Plot tumor growth curves for both treated and untreated tumors.

-

Perform statistical analysis to compare tumor growth between the IACS-8803 treated group and a vehicle control group.

-

Protocol 2: Evaluation of IACS-8803 in a Syngeneic GL261 Glioblastoma Model

Objective: To assess the anti-tumor efficacy of intracranially administered IACS-8803.

Materials:

-

C57BL/6 mice

-

GL261 glioma cells

-

This compound salt

-

Stereotactic apparatus for intracranial injection

-

Hamilton syringe

-

Sterile PBS

Procedure:

-

Cell Culture: Culture GL261 glioma cells in appropriate media.

-

Tumor Implantation:

-

Anesthetize the mice according to approved institutional protocols.

-

Secure the mouse in a stereotactic frame.

-

Create a burr hole in the skull at the desired coordinates for intracranial tumor implantation.

-

Slowly inject GL261 cells into the brain parenchyma.

-

-

Preparation of IACS-8803 Solution:

-

Prepare the IACS-8803 solution as described in Protocol 1.

-

-

Drug Administration:

-

Ten days after tumor implantation, administer a 5 µg dose of IACS-8803 intracranially.[8]

-

-

Monitoring and Survival Analysis:

-

Monitor the mice daily for neurological symptoms and overall health.

-

Record the date of euthanasia due to tumor progression or humane endpoints.

-

Generate Kaplan-Meier survival curves to compare the survival of IACS-8803 treated mice to a vehicle control group.

-

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: The STING signaling pathway activated by IACS-8803.

Caption: A generalized experimental workflow for in vivo studies.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. STING agonist exerts robust preclinical antitumor activity in glioma models | BioWorld [bioworld.com]

- 8. JCI - STING agonist 8803 reprograms the immune microenvironment and increases survival in preclinical models of glioblastoma [jci.org]

Application Notes and Protocols for Intratumoral Injection of IACS-8803 Diammonium

For Research Use Only

Introduction

IACS-8803 is a potent synthetic cyclic dinucleotide (CDN) agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2][3] As a second-generation STING agonist, IACS-8803 exhibits high potency in activating the STING signaling cascade, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This robust activation of the innate immune system can subsequently prime an adaptive anti-tumor immune response.[1][3][4][5] Intratumoral (i.t.) administration of IACS-8803 has demonstrated significant anti-tumor efficacy in preclinical models, including melanoma and glioblastoma, making it a promising agent for cancer immunotherapy research.[1][4]

These application notes provide a detailed protocol for the preparation and intratumoral injection of IACS-8803 diammonium in a murine melanoma model, based on published preclinical studies. It also includes information on the mechanism of action, expected outcomes, and relevant experimental procedures.

Mechanism of Action: STING Pathway Activation

IACS-8803 acts as a direct agonist of the STING protein, which is an endoplasmic reticulum-resident transmembrane protein. Upon binding of IACS-8803, STING undergoes a conformational change, leading to its translocation from the ER to the Golgi apparatus. This initiates a signaling cascade that involves the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding for type I interferons, such as IFN-β.[4] The STING pathway also activates the NF-κB signaling pathway, further contributing to the pro-inflammatory cytokine response. The secreted IFN-β can then act in an autocrine and paracrine manner to induce an anti-viral-like state and promote the recruitment and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T cells, ultimately leading to a potent anti-tumor immune response.

STING Signaling Pathway Diagram

Caption: IACS-8803 activates the STING pathway, leading to an anti-tumor immune response.

Quantitative Data Summary

The following tables summarize the in vivo anti-tumor efficacy of intratumorally administered IACS-8803 in a B16-OVA melanoma model.

Table 1: In Vivo Anti-Tumor Efficacy of IACS-8803 in B16-OVA Melanoma Model

| Treatment Group | Dose (µg) | Schedule | Mean Tumor Volume (mm³) ± SEM (Day of Last Treatment) | Percent Tumor Growth Inhibition (%) |

| Vehicle (PBS) | - | Days 6, 9, 12 | Data not available | - |

| IACS-8803 | 10 | Days 6, 9, 12 | Data not available | Significant regression observed[4] |

Table 2: Survival Benefit of IACS-8803 in Preclinical Models

| Animal Model | Treatment | Median Survival | Statistical Significance |

| B16-OVA Melanoma | IACS-8803 (10 µg, i.t.) | Increased survival and number of cured mice[4] | p < 0.05 |

| GL261 Glioblastoma | IACS-8803 (5 µg, i.t.) | Significantly improved survival | p < 0.05 |

Note: Specific numerical data for tumor volume and median survival were not publicly available in the reviewed literature. The tables reflect the reported outcomes.

Experimental Protocols

This compound Reconstitution Protocol

Materials:

-

This compound salt (lyophilized powder)

-

Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS)

-

Sterile, pyrogen-free microcentrifuge tubes

-

Vortex mixer

-

Calibrated micropipettes and sterile tips

Procedure:

-

Determine the required concentration: Based on the desired dose and injection volume (e.g., for a 10 µg dose in a 50 µL injection volume, a 0.2 mg/mL solution is required).

-

Aseptic Technique: Perform all reconstitution steps in a laminar flow hood or a designated clean area to maintain sterility.

-

Reconstitution:

-

Allow the lyophilized this compound vial to equilibrate to room temperature before opening.

-

Add the calculated volume of sterile water or PBS to the vial to achieve the desired final concentration.

-

Gently vortex the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.

-

-

Aliquot and Store:

-

Aliquot the reconstituted solution into sterile, pyrogen-free microcentrifuge tubes.

-

Store the aliquots at -20°C for short-term storage or at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

-

Intratumoral Injection Protocol in a Murine Melanoma Model

Materials:

-

Reconstituted this compound solution

-

Female C57BL/6 mice (6-8 weeks old)

-

B16-OVA melanoma cells

-

Sterile PBS

-

30-gauge needles and 0.3 mL insulin (B600854) syringes

-

Calipers

-

Anesthesia (e.g., isoflurane)

-

Animal restraints

Experimental Workflow Diagram

Caption: Workflow for in vivo efficacy study of IACS-8803 in a murine melanoma model.

Procedure:

-

Tumor Cell Implantation:

-

Subcutaneously implant 1 x 10⁵ B16-OVA melanoma cells in 100 µL of sterile PBS into the flank of each C57BL/6 mouse.

-

-

Tumor Growth Monitoring:

-

Allow the tumors to establish and grow. Start monitoring tumor volume approximately 4-5 days post-implantation using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

-

Treatment Initiation:

-

When tumors reach a palpable size (e.g., 50-100 mm³), typically around day 6 post-implantation, randomize the mice into treatment and control groups.

-

-

Intratumoral Injection:

-

Anesthetize the mouse using isoflurane.

-

Gently restrain the mouse and expose the tumor.

-

Using a 30-gauge needle attached to a 0.3 mL insulin syringe, slowly inject 10 µg of IACS-8803 in a volume of 20-50 µL directly into the center of the tumor. The vehicle control group should receive an equivalent volume of sterile PBS.

-

The injection should be performed slowly to ensure even distribution within the tumor and to prevent leakage.

-

-

Dosing Schedule:

-

Repeat the intratumoral injections on days 9 and 12 post-tumor implantation.[4]

-

-

Post-Injection Monitoring:

-

Continue to measure tumor volume every 2-3 days.

-

Monitor the overall health of the animals, including body weight and any signs of toxicity.

-

-

Endpoint:

-

The study endpoint may be defined by a specific tumor volume limit (e.g., 2000 mm³), a pre-determined time point, or signs of significant morbidity, at which point the animals should be humanely euthanized. Survival can be plotted using a Kaplan-Meier curve.

-

Pharmacodynamic Analysis Protocol

Objective: To assess the immune activation in the tumor microenvironment following IACS-8803 treatment.

Procedure:

-

Tissue Collection:

-

At a pre-determined time point after the final treatment (e.g., 24-72 hours), humanely euthanize a subset of mice from each group.

-

Carefully excise the tumors and, if desired, the draining lymph nodes and spleens.

-

-

Tumor Processing for Flow Cytometry:

-

Mince the tumor tissue into small pieces using a sterile scalpel.

-

Digest the minced tissue in an appropriate enzyme cocktail (e.g., collagenase and DNase) to obtain a single-cell suspension.

-

Filter the cell suspension through a 70 µm cell strainer to remove any remaining clumps.

-

Wash the cells with FACS buffer (e.g., PBS with 2% FBS).

-

-

Flow Cytometry Staining:

-

Stain the single-cell suspension with a panel of fluorescently-labeled antibodies to identify and quantify different immune cell populations (e.g., CD4+ T cells, CD8+ T cells, NK cells, dendritic cells, macrophages) and their activation status (e.g., CD69, CD80, CD86).

-

-

Cytokine Analysis:

-

A portion of the tumor can be homogenized to measure cytokine levels (e.g., IFN-β, TNF-α, IL-6) using ELISA or a multiplex cytokine assay.

-

-

Data Analysis:

-

Acquire the stained cells on a flow cytometer and analyze the data using appropriate software to determine the percentage and absolute numbers of different immune cell populations.

-

Compare the immune cell infiltration and cytokine levels between the IACS-8803-treated and vehicle-treated groups.

-

Safety Precautions

IACS-8803 is a potent immunostimulatory agent. Handle the compound and reconstituted solutions with appropriate personal protective equipment (PPE), including gloves and safety glasses. All animal procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for IACS-8803 Diammonium in In Vitro Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

IACS-8803 is a potent and highly selective synthetic agonist of the Stimulator of Interferon Genes (STING) pathway. As a cyclic dinucleotide, it mimics the natural ligand cGAMP, leading to the activation of innate immune responses. Activation of the STING pathway initiates a signaling cascade culminating in the production of type I interferons and other pro-inflammatory cytokines, which are crucial for effective anti-tumor immunity.[1][2][3][4][5] The diammonium salt of IACS-8803 is a stable form suitable for in vitro studies.

These application notes provide detailed protocols for the preparation and use of IACS-8803 diammonium in common in vitro cell culture assays to assess its biological activity.

Mechanism of Action

IACS-8803 directly binds to and activates the STING protein located on the endoplasmic reticulum. This binding induces a conformational change in STING, leading to its dimerization and translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons, most notably Interferon-beta (IFN-β).[3] Concurrently, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of various pro-inflammatory cytokines.[3]

Quantitative Data Summary

The following table summarizes the reported in vitro activity of IACS-8803 in various cell lines. It is important to note that the primary mechanism of IACS-8803's anti-tumor effect is through the activation of the immune system, and it has been reported to have no direct effect on the viability of certain tumor cells when incubated alone.[6]

| Cell Line | Assay Type | Readout | Effective Concentration (EC50) | Cytotoxicity (IC50) | Reference |

| Human THP-1 Reporter Cells | STING Activation | IRF3/NF-κB Reporter | 0.28 µg/mL | Not Reported | [6] |

| Mouse 293 Reporter Cells | STING Activation | IRF3/NF-κB Reporter | 0.1 µg/mL | Not Reported | [6] |

| Human THP-1 Dual™ Cells | STING Activation | IRF3 Luciferase Assay | Dose-dependent activity observed in the range of 0.5 - 50 µg/mL | Not Reported | [1] |

| Mouse J774-Dual™ Cells | STING Activation | IRF3 Luciferase Assay | Activity observed at 1 µg/mL | Not Reported | [1] |

| 8505C and H1975 Human Tumor Cells | Cell Viability | MTT Assay | Not Applicable | No direct effect on viability when incubated alone | [6] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound salt (powder)

-

Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS)

-

Sterile microcentrifuge tubes

-

0.22 µm sterile syringe filter

Protocol:

-

Determine the required concentration: For most in vitro assays, a 1 mg/mL stock solution is a convenient starting point.

-

Weigh the compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Reconstitution: Add the appropriate volume of sterile water or PBS to the tube to achieve the desired concentration. For example, to make a 1 mg/mL stock solution, add 1 mL of sterile water to 1 mg of this compound.

-

Dissolution: Vortex the solution until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[7]

-

Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This step is critical to prevent contamination of cell cultures.[7]

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7]

Protocol for Measuring IFN-β Production in THP-1 Cells by ELISA

This protocol describes how to measure the production of IFN-β in the human monocytic cell line THP-1 following treatment with IACS-8803.

Materials:

-

THP-1 cells

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

-

This compound stock solution (prepared as described above)

-

96-well cell culture plates

-

Human IFN-β ELISA kit

-

Plate reader

Experimental Workflow:

Protocol:

-

Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of complete culture medium.

-

Prepare IACS-8803 Dilutions: Prepare a series of dilutions of the IACS-8803 stock solution in complete culture medium. A suggested concentration range to test is 0.1 to 50 µg/mL.

-

Cell Treatment: Add 100 µL of the diluted IACS-8803 solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution, e.g., water or PBS).

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

-

Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells. Carefully collect the supernatant without disturbing the cell pellet. The supernatant can be used immediately or stored at -80°C for later analysis.

-

ELISA: Perform the human IFN-β ELISA on the collected supernatants according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance using a plate reader at the wavelength specified in the ELISA kit protocol. Calculate the concentration of IFN-β in each sample by comparing the absorbance values to a standard curve generated with recombinant human IFN-β.

Concluding Remarks

This compound is a valuable tool for studying the STING pathway and its role in innate immunity and anti-tumor responses. The protocols provided here offer a starting point for researchers to investigate the in vitro activity of this potent STING agonist. It is recommended to optimize experimental conditions, such as cell density, treatment duration, and IACS-8803 concentration, for each specific cell line and assay.

References

- 1. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 5. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

IACS-8803 diammonium solubility in DMSO and aqueous buffers

For Researchers, Scientists, and Drug Development Professionals

Introduction

IACS-8803 is a potent and selective agonist of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system.[1][2][3] Activation of STING by cyclic dinucleotides (CDNs) like IACS-8803 initiates a signaling cascade leading to the production of type I interferons and other pro-inflammatory cytokines.[3] This response can promote anti-tumor immunity, making STING agonists like IACS-8803 promising candidates for cancer immunotherapy.[1][2] The diammonium salt of IACS-8803 is a stable form of the compound suitable for in vitro and in vivo studies.[4] These application notes provide detailed information on the solubility of IACS-8803 and its salt forms, along with protocols for preparing solutions and determining solubility in various buffers.

Solubility Data

The solubility of IACS-8803 can vary depending on the salt form and the solvent. While specific solubility data for the diammonium salt is not readily published, data for the free form and the disodium (B8443419) salt provide a useful reference. The salt forms demonstrate significantly enhanced aqueous solubility.

| Compound Form | Solvent | Solubility | Molar Concentration (approx.) | Notes |

| IACS-8803 Disodium | DMSO | ≥ 100 mg/mL | ≥ 135.78 mM | Use freshly opened DMSO as it is hygroscopic.[5] |

| IACS-8803 Disodium | Water | 56.67 mg/mL | 76.95 mM | Ultrasonic treatment may be required to fully dissolve.[5] |

| IACS-8803 (Free Form) | Water | 15 mg/mL | 21.66 mM | Ultrasonic treatment may be needed.[4] |

| IACS-8803 Diammonium | Aqueous Buffers | High | Not Determined | Expected to have high aqueous solubility, similar to the disodium salt. |

Signaling Pathway of IACS-8803

IACS-8803, as a CDN analog, directly binds to and activates the STING protein located on the endoplasmic reticulum.[3] This binding event induces a conformational change in STING, leading to its dimerization and translocation to the Golgi apparatus. Subsequently, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, such as IFN-β.[3] The STING pathway also activates the NF-κB signaling cascade, leading to the production of various pro-inflammatory cytokines.[3]

Caption: IACS-8803 activates the STING signaling pathway.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

It is recommended to prepare a high-concentration stock solution of this compound in a non-aqueous solvent like DMSO, which can then be diluted into aqueous buffers for experiments.

Materials:

-

This compound powder

-

Anhydrous DMSO

-

Sterile, nuclease-free microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Equilibrate the this compound powder to room temperature before opening the vial.

-

Weigh the desired amount of this compound in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

-

Vortex the solution until the powder is completely dissolved. Gentle warming (37°C) or brief sonication can be used to aid dissolution if necessary.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solutions at -20°C or -80°C for long-term storage.

Protocol 2: Determination of Kinetic Solubility in Aqueous Buffers

This protocol provides a method to quickly assess the kinetic solubility of this compound in a buffer of interest.

Materials:

-

10 mM this compound in DMSO (from Protocol 1)

-

Aqueous buffer of interest (e.g., PBS, Tris-HCl, pH 7.4)

-

96-well clear flat-bottom plate

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at ~600 nm (optional)

Procedure:

-

Prepare a serial dilution of the 10 mM this compound stock solution in DMSO.

-

In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of the desired aqueous buffer. This will create a range of final compound concentrations with a consistent final DMSO concentration.

-

Incubate the plate at room temperature for 1-2 hours with gentle shaking.

-

Visually inspect each well for any signs of precipitation. The highest concentration that remains clear is the approximate kinetic solubility.

-

(Optional) Quantify precipitation by measuring the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm).

Caption: Workflow for determining kinetic solubility.

Protocol 3: Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility and is considered the gold standard.

Materials:

-

This compound powder

-

Aqueous buffer of interest (e.g., PBS, pH 7.4)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Add an excess amount of this compound powder to a glass vial containing a known volume of the aqueous buffer. The excess solid should be clearly visible.

-

Seal the vials and place them on a shaker in a constant temperature environment (e.g., 25°C or 37°C).

-

Equilibrate the samples for 24-48 hours to ensure equilibrium is reached.

-

After incubation, centrifuge the samples at high speed to pellet the undissolved solid.

-

Carefully collect the supernatant, ensuring no solid particles are transferred. It may be necessary to filter the supernatant through a 0.22 µm filter.

-

Prepare a standard curve of this compound in the same buffer.

-

Determine the concentration of IACS-8803 in the supernatant using a suitable analytical method like HPLC or UV-Vis spectrophotometry by comparing to the standard curve. This concentration represents the thermodynamic solubility.

Stability and Storage

For long-term stability, this compound powder should be stored at -20°C, protected from light and moisture. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] It is advisable to prepare fresh dilutions in aqueous buffers for each experiment, as the stability in aqueous solutions over extended periods has not been extensively characterized. Avoid repeated freeze-thaw cycles of stock solutions.

References

- 1. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: Flow Cytometry Analysis of Immune Cell Activation by IACS-8803

For Researchers, Scientists, and Drug Development Professionals

Introduction

IACS-8803 is a potent synthetic agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2][3][4] Activation of the STING pathway is a critical component of the innate immune response to cytosolic DNA, leading to the production of type I interferons (IFN-β) and other pro-inflammatory cytokines.[1][2][4] This, in turn, initiates a robust anti-tumor immune response characterized by the activation and recruitment of various immune cells. IACS-8803 has demonstrated significant anti-tumor efficacy in preclinical models by enhancing the effector functions of CD8+ T cells and Natural Killer (NK) cells, and by reprogramming the myeloid cell compartment within the tumor microenvironment.[1]

These application notes provide detailed protocols for the analysis of immune cell activation induced by IACS-8803 using flow cytometry. The protocols are designed for researchers and professionals in drug development to assess the immunomodulatory effects of IACS-8803 on key immune cell populations, including T cells, NK cells, and myeloid cells.

Principle of the Assay

The activation status of immune cells can be determined by measuring the expression of specific cell surface and intracellular markers. Flow cytometry allows for the multi-parametric analysis of individual cells in a heterogeneous population, making it an ideal tool for this purpose. Following in vitro or ex vivo treatment with IACS-8803, peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes (TILs) are stained with a cocktail of fluorescently labeled antibodies targeting lineage-specific and activation-associated markers. By analyzing the changes in the expression levels of these markers, the potency and mechanism of action of IACS-8803 can be elucidated.

Data Presentation

The following tables summarize the expected quantitative changes in the expression of key activation markers on different immune cell populations following treatment with IACS-8803. Data is presented as the percentage of positive cells or Mean Fluorescence Intensity (MFI) and is for illustrative purposes. Actual results may vary depending on the experimental conditions.

Table 1: Effect of IACS-8803 on CD8+ T Cell Activation Markers

| Marker | Treatment Group | % Positive Cells | MFI |

| CD69 | Vehicle Control | 5% | 500 |

| IACS-8803 (1 µM) | 25% | 1500 | |

| IACS-8803 (10 µM) | 50% | 3000 | |

| CD25 | Vehicle Control | 8% | 800 |

| IACS-8803 (1 µM) | 30% | 2000 | |

| IACS-8803 (10 µM) | 60% | 4500 | |

| Granzyme B | Vehicle Control | 10% | 1000 |

| IACS-8803 (1 µM) | 35% | 2500 | |

| IACS-8803 (10 µM) | 65% | 5000 | |

| IFN-γ | Vehicle Control | 2% | 200 |

| IACS-8803 (1 µM) | 20% | 1800 | |

| IACS-8803 (10 µM) | 45% | 4000 |

Table 2: Effect of IACS-8803 on NK Cell Activation Markers

| Marker | Treatment Group | % Positive Cells | MFI |

| CD69 | Vehicle Control | 8% | 600 |

| IACS-8803 (1 µM) | 30% | 1800 | |

| IACS-8803 (10 µM) | 55% | 3500 | |

| CD107a | Vehicle Control | 12% | 1200 |

| IACS-8803 (1 µM) | 40% | 3000 | |

| IACS-8803 (10 µM) | 70% | 5500 | |

| NKG2D | Vehicle Control | 40% | 4000 |

| IACS-8803 (1 µM) | 60% | 6000 | |

| IACS-8803 (10 µM) | 80% | 8000 | |

| Perforin | Vehicle Control | 15% | 1500 |

| IACS-8803 (1 µM) | 45% | 3500 | |

| IACS-8803 (10 µM) | 75% | 6000 |

Table 3: Effect of IACS-8803 on Myeloid Cell Reprogramming

| Cell Type | Marker | Treatment Group | % Positive Cells | MFI |

| Monocytes/Macrophages | CD80 | Vehicle Control | 10% | 1000 |

| IACS-8803 (1 µM) | 40% | 4000 | ||

| IACS-8803 (10 µM) | 70% | 7000 | ||

| CD86 | Vehicle Control | 15% | 1500 | |

| IACS-8803 (1 µM) | 50% | 5000 | ||

| IACS-8803 (10 µM) | 80% | 8000 | ||

| CD206 | Vehicle Control | 60% | 6000 | |

| IACS-8803 (1 µM) | 30% | 3000 | ||

| IACS-8803 (10 µM) | 10% | 1000 | ||

| Dendritic Cells | CD83 | Vehicle Control | 5% | 500 |

| IACS-8803 (1 µM) | 25% | 2500 | ||

| IACS-8803 (10 µM) | 50% | 5000 | ||

| HLA-DR | Vehicle Control | 50% | 5000 | |

| IACS-8803 (1 µM) | 70% | 7000 | ||

| IACS-8803 (10 µM) | 90% | 9000 |

Experimental Protocols

I. In Vitro Stimulation of PBMCs with IACS-8803

This protocol describes the in vitro stimulation of human Peripheral Blood Mononuclear Cells (PBMCs) with IACS-8803 to assess immune cell activation.

Materials:

-

Human PBMCs, freshly isolated or cryopreserved

-

IACS-8803

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)

-

96-well U-bottom culture plate

-

CO2 incubator (37°C, 5% CO2)

-

Phosphate-Buffered Saline (PBS)

-

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

Procedure:

-

Cell Preparation:

-

If using cryopreserved PBMCs, thaw them rapidly in a 37°C water bath. Transfer to a 15 mL conical tube and slowly add complete RPMI-1640 medium. Centrifuge at 300 x g for 10 minutes.

-

Resuspend the cell pellet in complete RPMI-1640 medium and perform a cell count and viability assessment.

-

Adjust the cell concentration to 1 x 10^6 cells/mL in complete RPMI-1640 medium.

-

-

Cell Seeding:

-

Seed 1 x 10^5 cells (100 µL) per well into a 96-well U-bottom plate.

-

-

IACS-8803 Treatment:

-

Prepare a stock solution of IACS-8803 in a suitable solvent (e.g., DMSO or water).

-

Prepare serial dilutions of IACS-8803 in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM).

-

Add 100 µL of the IACS-8803 dilutions or vehicle control to the respective wells.

-

The final volume in each well should be 200 µL.

-

-